molecular formula C8H16N2O B1440328 1-Acetyl-3-ethylaminopyrrolidine CAS No. 916792-58-0

1-Acetyl-3-ethylaminopyrrolidine

Cat. No.: B1440328
CAS No.: 916792-58-0
M. Wt: 156.23 g/mol
InChI Key: GILRDSYIJNXDLB-UHFFFAOYSA-N
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Description

1-Acetyl-3-ethylaminopyrrolidine is an organic compound belonging to the family of pyrrolidine derivatives. This compound has garnered significant attention due to its role as a building block in the synthesis of various biologically active molecules. Its structure comprises a five-membered pyrrolidine ring with an acetyl group at the first position and an ethylamino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylaminopyrrolidine can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of pyridinecarboxylic esters with acetic acid in the gas phase. This process uses a titanium dioxide catalyst supported on an alumina-silica base, which ensures high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-ethylaminopyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Produces corresponding ketones or carboxylic acids.

    Reduction: Yields the corresponding amines.

    Substitution: Results in various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Acetyl-3-ethylaminopyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Serves as a building block for biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-Acetyl-3-ethylaminopyrrolidine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on target proteins, altering their function and leading to various biological outcomes .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered ring structure.

    Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain conditions.

Properties

IUPAC Name

1-[3-(ethylamino)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILRDSYIJNXDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672933
Record name 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-58-0
Record name 1-[3-(Ethylamino)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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